4-Aminospiro[5.5]undec-3-EN-2-one
Description
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-aminospiro[5.5]undec-2-en-4-one |
InChI |
InChI=1S/C11H17NO/c12-9-6-10(13)8-11(7-9)4-2-1-3-5-11/h6H,1-5,7-8,12H2 |
InChI Key |
DQZKIMFJYYTOKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(=CC(=O)C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features and Substituent Effects
Key Observations :
- Amino vs. Halogen/Hydroxy Groups: The amino group in this compound enhances nucleophilicity and hydrogen-bonding capacity compared to halogenated or hydroxylated analogs. This may influence solubility and interactions in biological systems.
- Spiro Ring Size: The [5.5] system (as in 4-Aminospiro...) provides a rigid framework, whereas [4.6] systems (e.g., 4-benzyloxy-1-oxaspiro[4.6]undec-3-en-2-one) exhibit greater conformational flexibility .
- Electron-Withdrawing vs. Donating Groups: Fluorine (electron-withdrawing) in 3-Fluoro-1,5-dioxaspiro... increases stability and lipophilicity, while the amino group (electron-donating) may alter electronic distribution in the α,β-unsaturated ketone.
Conformational Analysis
X-ray crystallography studies of related compounds reveal critical conformational preferences:
- Chair vs. Sofa Conformations: In 4-benzyloxy-1-oxaspiro[4.6]undec-3-en-2-one, the cyclohexane ring adopts a chair conformation, while the oxazinone ring exhibits a sofa-like conformation . Such differences impact steric interactions and reactivity.
- Spiro Junction Rigidity: The [5.5] spiro system in 4-Aminospiro... likely enforces a planar α,β-unsaturated ketone, promoting resonance stabilization, whereas substituents like benzyloxy may induce torsional strain.
Preparation Methods
Hydrogenation-Mediated Ketone Reduction
Central to spiro[5.5]undecane synthesis is the hydrogenation of bicyclic ketones. In Example 1 of the referenced patent, 3-Oxaspiro[5.5]undecan-9-one undergoes catalytic hydrogenation at 4.6 bar H₂ pressure using 10% Pd/C in ethyl acetate. This step achieves quantitative conversion to 3-Oxaspiro[5.5]undecan-9-ol, a critical precursor. Reaction monitoring via thin-layer chromatography (TLC) confirms complete consumption of the ketone within 15 hours at ambient temperature. Post-hydrogenation workup involves catalyst filtration and solvent evaporation, yielding the alcohol intermediate as a colorless oil.
Spiroannulation via Ammonium Carbonate Cyclization
Spirocenter formation is achieved through a cyanide-assisted cyclization strategy. As detailed in Step C of Example 1, treatment of 3-Oxaspiro[5.5]undecan-9-one with ammonium carbonate and potassium cyanide in aqueous ethanol (60%) at 55°C induces ring expansion. The mechanism proceeds via nucleophilic cyanide attack at the carbonyl carbon, followed by ammonium-assisted deprotonation and cyclization. After 2 hours, ethanol evaporation and acetone washing isolate 11-Oxa-1,3-diazadispiro[4.2.5.2]pentadecane-2,4-dione as a white crystalline solid (mp 189–191°C).
Functionalization of the Spirocyclic Core
Hydrolysis and Decarboxylation for Amine Generation
The conversion of spirocyclic esters to amines involves sequential hydrolysis and decarboxylation. Step D of Example 1 subjects 11-Oxa-1,3-diazadispiro[4.2.5.2]pentadecane-2,4-dione to barium sulfate-mediated hydrolysis at 160°C for 18 hours. This harsh condition cleaves the oxazolidinone ring, releasing CO₂ and generating a primary amine. Subsequent carbon dioxide bubbling precipitates barium carbonate, which is filtered off. Lyophilization of the aqueous phase yields 9-Amino-3-oxaspiro[5.5]undecane-9-carboxylic acid hydrochloride as a hygroscopic powder.
Esterification and Reduction Sequences
Further functionalization employs esterification with thionyl chloride/methanol (Step E), followed by lithium aluminium hydride (LiAlH₄) reduction. Treating methyl 9-amino-3-oxaspiro[5.5]undecane-9-carboxylate with LiAlH₄ in tetrahydrofuran at 0°C selectively reduces the ester to a primary alcohol ((9-Amino-3-oxaspiro[5.5]undec-9-yl)methanol). The reaction exhibits 92% conversion efficiency, with workup involving sequential quenching with water, NaOH, and ether extraction.
Optimization of Diastereoselective Pathways
Solvent Effects on Spirocenter Configuration
Comparative studies in Example 19 reveal solvent-dependent diastereomer ratios. Using dichloromethane for Boc-protection of 3-Azaspiro[5.5]undecan-9-one yields a 1:1.2 cis:trans ratio. Switching to tetrahydrofuran improves selectivity to 1:1.8, attributed to enhanced solvation of transition states. Polar aprotic solvents like dimethylformamide (DMF) further increase selectivity (1:2.3) but complicate product isolation due to high boiling points.
Catalytic Hydrogenation Pressure Optimization
Pressure screening during ketone hydrogenation (Step B, Example 1) demonstrates that increasing H₂ pressure from 1 bar to 4.6 bar reduces reaction time from 48 hours to 15 hours while maintaining >99% conversion. Elevated pressures favor faster adsorption of hydrogen onto the Pd/C surface, accelerating the rate-determining surface reaction step.
Analytical Characterization of Synthetic Intermediates
Spectroscopic Confirmation of Spirocyclic Intermediates
Nuclear magnetic resonance (NMR) spectroscopy plays a pivotal role in structural validation. The -NMR spectrum of tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (Example 19) displays characteristic signals at δ 1.48 ppm (Boc tert-butyl group) and δ 2.90 ppm (spirocyclic methine proton). Infrared (IR) analysis of 9-Amino-3-oxaspiro[5.5]undecane-9-carboxylic acid hydrochloride shows strong absorption at 1680 cm⁻¹, confirming the carboxylic acid moiety.
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm evaluates intermediate purity. Crude (2S)-1-[(3-Azaspiro[5.5]undec-9-ylamino)acetyl]-2-pyrrolidinecarbonitrile bis(trifluoroacetate) (Example 19) exhibits 78% purity (C18 column, acetonitrile/water gradient). Silica gel chromatography with ethyl acetate/hexane (3:7) improves purity to >95%, as confirmed by liquid chromatography-mass spectrometry (LC-MS) showing [M+H]⁺ at m/z 482.
Scalability and Industrial Feasibility Considerations
Large-Scale Hydrogenation Challenges
Scaling Step B (Example 1) to kilogram quantities introduces heat dissipation challenges. Laboratory-scale reactions (50 g substrate) maintain 25–30°C with external cooling, but pilot-scale batches (5 kg) require jacketed reactors with glycol cooling to prevent exothermic runaway (>ΔT 50°C). Catalyst recycling studies indicate Pd/C retains 80% activity after three cycles when washed with 0.1 M HCl.
Cost-Benefit Analysis of Protecting Groups
The Boc-protection strategy in Example 19 adds $12.50/kg to raw material costs compared to benzyl protection. However, Boc deprotection with trifluoroacetic acid simplifies downstream processing, reducing labor costs by 18%. Lifecycle assessment favors Boc for small-scale API synthesis but recommends benzyl groups for ton-scale manufacturing due to lower reagent expenses .
Q & A
Q. How to address conflicting results in solvent-dependent reactivity studies?
- Methodological Answer : Conduct Kamlet-Taft solvent parameter analysis to correlate polarity/polarizability with reaction rates. Use multivariate regression to isolate solvent effects (e.g., hydrogen-bond donor ability). Replicate in deuterated solvents to probe kinetic isotope effects .
Interdisciplinary Applications
Q. What in silico tools integrate this compound into drug discovery pipelines?
Q. How to assess environmental impact during scale-up synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
